tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride
CAS No.:
Cat. No.: VC18617996
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27ClN2O2 |
|---|---|
| Molecular Weight | 290.83 g/mol |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H |
| Standard InChI Key | APOXIOCGQCNYFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physical Properties
tert-Butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride is a white to off-white crystalline solid at room temperature. Its molecular structure integrates a seven-membered azaspiro[3.5]nonane ring, a tert-butyl carbamate group, and a hydrochloride counterion. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.83 g/mol | |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride | |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |
| Storage Conditions | 2–8°C, protected from moisture |
The spirocyclic core introduces conformational rigidity, which is advantageous in drug design for optimizing target binding. The hydrochloride salt enhances solubility in aqueous media, facilitating biological testing.
Structural Features and Spectroscopic Data
The compound’s azaspiro[3.5]nonane system consists of a piperidine ring fused to a cyclopropane moiety via a shared nitrogen atom. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic protons (δ 1.2–2.8 ppm) and the tert-butyl group (δ 1.4 ppm). Infrared (IR) spectroscopy confirms the presence of the carbamate carbonyl group () and N–H stretching ().
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride involves multi-step reactions, typically starting from readily available piperidine derivatives. A representative protocol, adapted from related spirocyclic carbamates , includes:
-
Spirocyclic Core Formation:
-
Carbamate Installation:
-
Treatment with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC).
-
-
Salt Formation:
-
Acidification with HCl to yield the hydrochloride salt.
-
Optimization Challenges
Key challenges include low yields during spirocyclization (reported as 15% in analogous syntheses ) and purification difficulties due to the compound’s polar nature. Advances in catalytic methods (e.g., transition-metal catalysis) could improve efficiency.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a versatile intermediate in drug discovery. Its spirocyclic structure mimics bioactive natural products, enabling the development of:
-
CNS Therapeutics: Rigid spirocycles enhance blood-brain barrier penetration.
-
Enzyme Inhibitors: The carbamate group participates in hydrogen bonding with target proteins.
Material Science
In polymer chemistry, the spirocyclic framework contributes to thermally stable resins with applications in coatings and adhesives.
Future Directions
Research should prioritize:
-
Synthetic Methodologies: Developing enantioselective routes for chiral spirocycles.
-
Biological Screening: Evaluating efficacy in neurodegenerative disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume